1-(2-Fluoropyridin-3-yl)propyl acetate
Description
1-(2-Fluoropyridin-3-yl)propyl acetate is an ester derivative featuring a propyl chain linked to a 2-fluoropyridin-3-yl moiety and an acetate group. The fluorine atom at the 2-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. Pyridine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their aromaticity and ability to participate in hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-(2-fluoropyridin-3-yl)propyl acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-9(14-7(2)13)8-5-4-6-12-10(8)11/h4-6,9H,3H2,1-2H3 |
InChI Key |
QTGSADHCJQCFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=CC=C1)F)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Propyl Acetate (Propyl Ethanoate)
- Structure : A simple ester (CH₃COOCH₂CH₂CH₃) without aromatic substituents.
- Properties : Lower molecular weight (102.13 g/mol) and boiling point (101.6°C) compared to 1-(2-fluoropyridin-3-yl)propyl acetate.
- Applications : Commonly used as a solvent or flavoring agent in food industries due to its fruity odor .
1-(Chlorocarbonyl)propyl Acetate
- Structure : Features a chlorocarbonyl group (ClCO-) attached to the propyl chain (CH₃COOCH₂CH₂CH₂ClCO-).
- Synthesis: Used in the synthesis of natural alkaloids like pimprinol C via multi-step reactions involving esterification and substitution .
- Reactivity : The chlorocarbonyl group is highly reactive toward nucleophiles, unlike the stable fluoropyridine ring in the target compound.
Pyridine Derivatives with Fluorine Substituents
- Examples : 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine .
- Properties : Fluorine enhances metabolic stability and bioavailability in drug design. The pyridine ring enables interactions with biological targets.
- Key Differences : While these derivatives share the 2-fluoropyridine motif, the absence of the acetate-propyl chain limits their utility as ester-based intermediates.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Fluoropyridin-3-yl)propyl acetate | ~213.2 (estimated) | High (est.) | Polar solvents | Fluoropyridine, acetate ester |
| Propyl acetate | 102.13 | 101.6°C | Ethanol, ether | Ester |
| 1-(Chlorocarbonyl)propyl acetate | ~150.57 | N/A | Reacts in nucleophilic media | Chlorocarbonyl, ester |
Notes:
Research Findings and Gaps
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